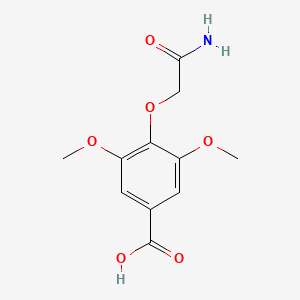![molecular formula C19H18ClN3O4 B2489185 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 894030-64-9](/img/structure/B2489185.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives involves reactions between different carbamidophosphoric acid dichlorides and hexachlorophene in the presence of triethylamine in dry toluene, as well as reactions between amino-substituted thiazoles and dichloro-isocyanatobenzene. These processes typically result in compounds that exhibit antimicrobial activity and have potential applications in the development of new materials or drugs (Haranath et al., 2004).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the title compound, often features planar scaffolds due to intramolecular hydrogen bonding. Crystallographic studies provide insights into their geometric configurations, which can include triclinic space groups and specific bond angles that influence their chemical reactivity and physical properties (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, including rearrangements involving oxide ion transfer, which result in different isomers. These reactions are sensitive to the reaction conditions and solvents used, and they can significantly affect the compounds' biological activities and physical properties (Spitsyn & Vdovichenko, 2006).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. The presence of intramolecular hydrogen bonds and π-π stacking interactions contributes to the stability and crystallinity of these compounds, which in turn influences their physical state and behavior under different conditions (Li Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, acidity, and basicity, are determined by their functional groups and molecular structure. Studies on these compounds' synthesis, reactions, and potential biological activities highlight the importance of the urea moiety and substituent groups in determining their overall chemical behavior and potential applications in various fields (Xiao-Xiao Xie et al., 2015).
Scientific Research Applications
Synthesis and Biological Activities
- Antitumor and Antimicrobial Activities : Urea derivatives have been synthesized for various purposes, including antitumor and antimicrobial activities. For instance, novel thiazolyl urea derivatives exhibited promising antitumor activities, highlighting the potential of urea derivatives in cancer research (Ling et al., 2008). Similarly, certain dibenzo dioxaphosphocin-6-yl ureas showed good antimicrobial activity (Haranath et al., 2004), suggesting the compound's potential in combating microbial infections.
Insecticidal Applications
- Inhibition of Cuticle Deposition : Research on benzoylphenyl urea insecticides reveals their novel mode of action by interfering with cuticle deposition in insects, leading to failure in moulting or pupation (Mulder & Gijswijt, 1973). This suggests potential applications of related urea compounds in developing new classes of insecticides.
Anticancer Agents
- Antiproliferative Effects : Diaryl urea derivatives have been studied for their antiproliferative effects against various cancer cell lines, with some compounds showing significant effects comparable to known anticancer agents (Feng et al., 2020). This indicates the compound's potential application in cancer therapy.
Inhibition of Chitin Synthesis
- Insecticidal Effect via Chitin Synthesis Inhibition : The insecticidal effect of certain urea derivatives, such as diflubenzuron, is explained by their ability to inhibit chitin synthesis in insect larvae, pointing to a specific biochemical target for pest control strategies (Deul et al., 1978).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-12-1-4-15(5-2-12)23-11-14(10-18(23)24)22-19(25)21-13-3-6-16-17(9-13)27-8-7-26-16/h1-6,9,14H,7-8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGKVQOGDBHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)
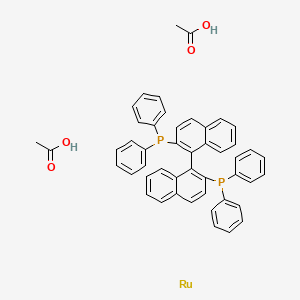
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)


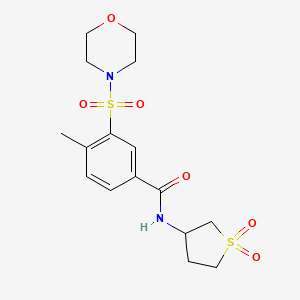
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
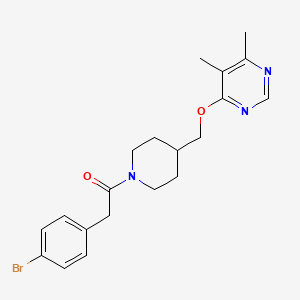
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)
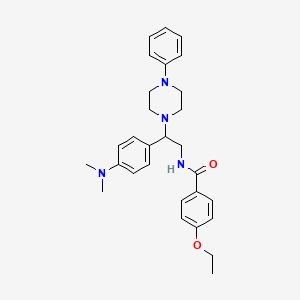
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
